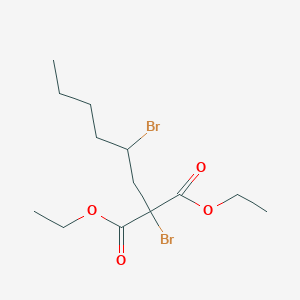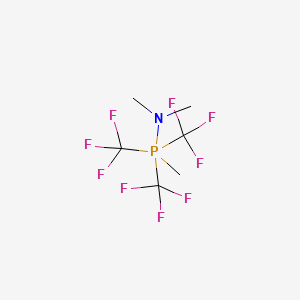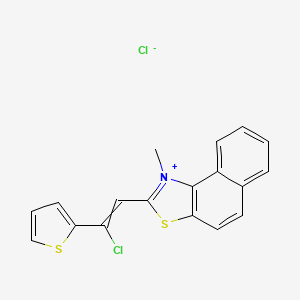
Naphtho(1,2-d)thiazolium, 2-(2-chloro-2-(2-thienyl)ethenyl)-1-methyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho(1,2-d)thiazolium, 2-(2-chloro-2-(2-thienyl)ethenyl)-1-methyl-, chloride is a complex organic compound with the molecular formula C18H13ClNS2+. This compound is known for its unique structure, which includes a naphtho-thiazolium core with a chloro-thienyl ethenyl side chain. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of Naphtho(1,2-d)thiazolium, 2-(2-chloro-2-(2-thienyl)ethenyl)-1-methyl-, chloride involves several steps. One common method includes the reaction of 2-chloro-1,2-diphenylethanone (desyl chloride) or 2-chloro-1-phenylethanone derivatives with key intermediates using sodium hydride (NaH) as a base and acetonitrile as a solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Naphtho(1,2-d)thiazolium, 2-(2-chloro-2-(2-thienyl)ethenyl)-1-methyl-, chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Naphtho(1,2-d)thiazolium, 2-(2-chloro-2-(2-thienyl)ethenyl)-1-methyl-, chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to Naphtho(1,2-d)thiazolium, 2-(2-chloro-2-(2-thienyl)ethenyl)-1-methyl-, chloride include other thiazolium derivatives and compounds with similar structural motifs. These compounds may have different functional groups or side chains, leading to variations in their chemical and biological properties. The uniqueness of Naphtho(1,2-d)thiazolium, 2-(2-chloro-2-(2-thienyl)ethenyl)-
Properties
CAS No. |
63815-77-0 |
|---|---|
Molecular Formula |
C18H13Cl2NS2 |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
2-(2-chloro-2-thiophen-2-ylethenyl)-1-methylbenzo[e][1,3]benzothiazol-1-ium;chloride |
InChI |
InChI=1S/C18H13ClNS2.ClH/c1-20-17(11-14(19)15-7-4-10-21-15)22-16-9-8-12-5-2-3-6-13(12)18(16)20;/h2-11H,1H3;1H/q+1;/p-1 |
InChI Key |
WIYVCYBFFWFZMS-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(SC2=C1C3=CC=CC=C3C=C2)C=C(C4=CC=CS4)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





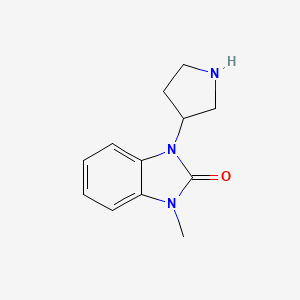
![4,4'-Dibutoxy[1,1'-biphenyl]-1,4(4H)-dicarbonitrile](/img/structure/B14495667.png)
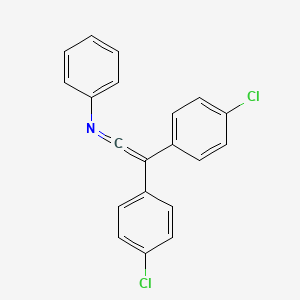
![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495672.png)
![N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide](/img/structure/B14495675.png)
![N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide](/img/structure/B14495686.png)
![2,2-dimethyl-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B14495691.png)

![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)
